molecular formula C15H13N3OS B2604557 N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1252208-60-8

N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2604557
CAS No.: 1252208-60-8
M. Wt: 283.35
InChI Key: MBFOSFMMGRUSAY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a cyanomethyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a cyanomethylating agent. One common method involves the use of N-(cyanomethyl)pyridinium salts, which react with thiazole derivatives under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium carbonate or triethylamine, and the reaction is typically carried out in a solvent like methanol or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide include other thiazole derivatives and cyanomethyl-containing compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, can influence the compound’s stability and its interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c16-8-9-18(12-6-7-12)15(19)13-10-20-14(17-13)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFOSFMMGRUSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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